3-アミノ-4-ニトロフェノール

概要

説明

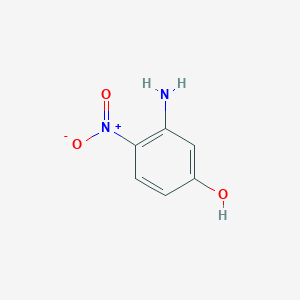

3-Amino-4-nitrophenol is an organic compound with the chemical formula C6H6N2O3. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and acetone. This compound is widely used in the production of dyes, pigments, and pharmaceuticals .

科学的研究の応用

Chemical Synthesis

Building Block for Organic Compounds:

3-Amino-4-nitrophenol serves as an essential building block in the synthesis of various organic compounds. It is particularly important in the production of dyes and pigments, where its structural features contribute to the color properties of the final products.

Table 1: Key Derivatives from 3-Amino-4-nitrophenol

| Reaction Type | Product Name | Application |

|---|---|---|

| Reduction | 3-Amino-4-aminophenol | Intermediate for pharmaceuticals |

| Oxidation | 3-Nitroso-4-nitrophenol | Dye synthesis |

| Substitution | 3-Amino-4-halophenol | Various dye formulations |

Biological Applications

Reagent in Biochemical Assays:

In biological research, 3-amino-4-nitrophenol is utilized as a reagent in biochemical assays. Its ability to participate in enzymatic reactions makes it valuable for studying enzyme kinetics and mechanisms.

Case Study: Enzymatic Activity Assay

A study demonstrated that 3-amino-4-nitrophenol could be used to measure the activity of specific enzymes involved in metabolic pathways. The compound's reaction with enzyme substrates resulted in a measurable color change, allowing for quantitative analysis.

Pharmaceutical Industry

Intermediate in Drug Synthesis:

The compound is also employed as an intermediate in the synthesis of various pharmaceuticals, including analgesics and antipyretics. Its chemical structure allows for modifications that enhance the therapeutic properties of drugs.

Table 2: Pharmaceuticals Derived from 3-Amino-4-nitrophenol

| Drug Name | Therapeutic Use |

|---|---|

| Paracetamol | Pain relief and fever reduction |

| Other Analgesics | Various pain management applications |

Industrial Applications

Use in Hair Dyes and Cosmetics:

3-Amino-4-nitrophenol is widely used in the cosmetic industry, particularly in hair dye formulations. It contributes to the desired color effects and is incorporated into both permanent and semi-permanent hair coloring products.

Case Study: Hair Dye Formulation

Research indicates that formulations containing up to 0.5% of 3-amino-4-nitrophenol effectively produce gold-blond shades in hair dyes. The compound's stability under oxidative conditions makes it suitable for this application.

Toxicological Considerations

While 3-amino-4-nitrophenol has numerous applications, it is essential to consider its potential toxicity. Studies have indicated that exposure to high concentrations may lead to adverse health effects, including skin sensitization and potential carcinogenicity.

Table 3: Toxicity Studies Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg |

| Carcinogenicity | Limited evidence of tumor induction in animal studies |

準備方法

Synthetic Routes and Reaction Conditions: 3-Amino-4-nitrophenol can be synthesized through various methods. One common method involves the reduction of 4-nitro-3-aminophenol using reducing agents such as sodium dithionite or sodium borohydride in an alkaline medium. The product is then isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, 3-Amino-4-nitrophenol is often produced by the nitration of 4-amino-3-methoxyphenol followed by reduction. The nitration process involves the use of concentrated nitric acid and sulfuric acid, while the reduction step employs hydrogen gas in the presence of a palladium catalyst .

化学反応の分析

Types of Reactions: 3-Amino-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Various halogenating agents, acylating agents.

Major Products:

Reduction: 3-Amino-4-aminophenol.

Oxidation: 3-Nitroso-4-nitrophenol.

Substitution: 3-Amino-4-halophenol derivatives .

作用機序

The mechanism of action of 3-Amino-4-nitrophenol involves its interaction with various molecular targets and pathways. For instance, in its role as a dye intermediate, it undergoes diazotization and coupling reactions to form azo dyes. In biological systems, it can act as a substrate for enzymes that catalyze its reduction or oxidation, leading to the formation of different metabolites .

類似化合物との比較

- 2-Amino-4-nitrophenol

- 4-Amino-3-nitrophenol

- 2-Amino-5-nitrophenol

- 3-Fluoro-4-nitrophenol

Comparison: 3-Amino-4-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and physical properties. For example, compared to 2-Amino-4-nitrophenol, it has different solubility characteristics and reactivity towards certain reagents .

生物活性

3-Amino-4-nitrophenol (also known as 2-amino-4-nitrophenol) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity of 3-amino-4-nitrophenol, focusing on its toxicological effects, mutagenicity, and enzymatic interactions.

3-Amino-4-nitrophenol is a nitrophenolic compound characterized by the presence of both amino and nitro groups on the aromatic ring. Its chemical structure can be represented as follows:

This compound is often used in hair dyes and other industrial applications, raising concerns about its safety and biological effects.

Toxicological Profile

Acute and Chronic Toxicity

Research indicates that 3-amino-4-nitrophenol exhibits significant toxicity in animal models. In a study involving oral gavage in rats and mice, high doses (500 mg/kg bw/d and above) resulted in renal toxicity. However, lower doses did not produce serious health effects, suggesting a dose-dependent relationship in toxicity levels . The median lethal dose (LD50) for this compound has been reported to exceed 4000 mg/kg, indicating relatively low acute toxicity under controlled conditions .

Mutagenicity

3-Amino-4-nitrophenol has been identified as mutagenic in various assays. It induced mutations in bacterial strains such as Salmonella typhimurium with and without metabolic activation. Specifically, it showed mutagenic activity in strains TA98 and TA100, while not affecting strains TA1535 or TA1537 . This mutagenic potential raises concerns regarding its use in consumer products.

Enzymatic Interactions

Microbial Degradation

The microbial degradation of 3-amino-4-nitrophenol has been studied extensively. Certain bacterial strains, such as Burkholderia sp., have demonstrated the ability to degrade this compound through enzymatic pathways involving monooxygenases and reductases . The degradation process involves multiple enzymatic steps that convert 3-amino-4-nitrophenol into less harmful products, highlighting the adaptability of microbial communities to environmental pollutants.

| Enzyme | Function | Kinetic Parameters |

|---|---|---|

| PnpA | Monooxygenase | |

| PnpB | 1,4-Benzoquinone reductase | Catalyzes reduction of MBQ |

Case Studies

Dermal Absorption Studies

A significant aspect of the biological activity of 3-amino-4-nitrophenol is its dermal absorption characteristics. In studies using pig skin models, it was found that under oxidative conditions (common in hair dye formulations), the absorption rates were notably high, indicating potential risks for skin sensitization . The total absorbed dose was measured at approximately 0.59% for semipermanent formulations, emphasizing the need for careful handling of products containing this compound.

Carcinogenic Potential

Long-term exposure studies have raised concerns about the carcinogenic potential of 3-amino-4-nitrophenol. In chronic studies involving rats, incidences of liver neoplasms were observed at higher doses, suggesting a link between exposure to this compound and cancer risk . The International Agency for Research on Cancer (IARC) classified it as possibly carcinogenic to humans based on available evidence from animal studies .

特性

IUPAC Name |

3-amino-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEZJWMZNGUEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936763 | |

| Record name | 3-Amino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-90-3 | |

| Record name | 3-Amino-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016292903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK87PS8EQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mutagenic potential of 3-Amino-4-nitrophenol and its structural isomers?

A1: Research suggests that the mutagenic activity of aminonitrophenols is heavily influenced by the position of the amino and nitro groups. While 3-amino-4-nitrophenol itself was found to be non-mutagenic in Salmonella typhimurium strains, both with and without metabolic activation [, ], its isomers 2-amino-4-nitrophenol and 2-amino-5-nitrophenol showed mutagenic activity []. This highlights the importance of positional isomerism in determining the biological activity of these compounds.

Q2: How do structural modifications affect the mutagenicity of 3-amino-4-nitrophenol derivatives?

A2: Studies on a series of 3-amino-4-nitrophenol derivatives revealed that the addition of substituents on the phenolic and amino groups can impact their mutagenicity. For instance, while most derivatives remained non-mutagenic, 4-N-β-hydroxyethylamino-3-nitroanisole, a derivative of 4-amino-3-nitrophenol, exhibited mutagenic properties in several Salmonella typhimurium strains when metabolically activated []. This finding emphasizes the significance of specific structural features in dictating the mutagenic potential of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。